molecular formula C20H16N2O3 B11393933 3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide

3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11393933
M. Wt: 332.4 g/mol
InChI Key: LRQWEFSFAITDBX-UHFFFAOYSA-N
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Description

3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran carboxamides This compound is characterized by its unique structure, which includes a benzofuran ring, an oxazole ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the introduction of the oxazole ring and the methylphenyl group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N,N-bis(3-methylphenyl)aniline
  • 4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide
  • 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one

Uniqueness

3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran ring and an oxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H16N2O3/c1-12-7-9-14(10-8-12)16-11-18(25-22-16)21-20(23)19-13(2)15-5-3-4-6-17(15)24-19/h3-11H,1-2H3,(H,21,23)

InChI Key

LRQWEFSFAITDBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)C

Origin of Product

United States

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